Unmasking the Regiochemistry of Degradation: Chemical Structure Elucidation of Mometasone Furoate EP Impurity F
Unmasking the Regiochemistry of Degradation: Chemical Structure Elucidation of Mometasone Furoate EP Impurity F
Executive Summary
Mometasone furoate is a potent synthetic corticosteroid widely prescribed for inflammatory skin conditions, allergic rhinitis, and asthma. Due to its complex steroidal architecture, it is highly susceptible to oxidative and hydrolytic degradation during manufacturing and prolonged storage. Regulatory agencies (ICH Q3A/Q3B) mandate the rigorous identification and qualification of any impurity exceeding the 0.10% threshold. Among these, Mometasone Furoate EP Impurity F, chemically known as 6-Oxo Mometasone Furoate[1], represents a critical oxidative degradant.
As a Senior Application Scientist, I approach the elucidation of such complex steroidal impurities not merely as an exercise in data collection, but as a self-validating system of logical proofs. This technical guide details the orthogonal analytical strategy—combining High-Resolution Mass Spectrometry (HRMS) and 2D Nuclear Magnetic Resonance (NMR) spectroscopy—required to unambiguously assign the regiochemistry of Impurity F.
Chemical Profile & Structural Significance
Before initiating analytical workflows, establishing the theoretical parameters of the target analyte is paramount. Impurity F differs from the parent active pharmaceutical ingredient (API) by the presence of a ketone group at the C-6 position of the steroidal B-ring[2].
Table 1: Chemical and Physical Properties of EP Impurity F
| Attribute | Detail |
| Compendial Name | Mometasone Furoate EP Impurity F |
| IUPAC Name | [(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3,6-dioxo-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-17-yl] furan-2-carboxylate |
| CAS Registry Number | 1305334-30-8[3] |
| Molecular Formula | C27H28Cl2O7[1] |
| Exact Mass | 534.1212 Da[2] |
| Molecular Weight | 535.41 g/mol [3] |
Analytical Workflow & Causality
The elucidation of an unknown or suspected impurity demands an orthogonal approach. Mass spectrometry provides the elemental composition (the "what"), while NMR spectroscopy maps the molecular connectivity (the "where"). The following workflow ensures a closed-loop validation system where each analytical technique corroborates the findings of the previous step.
Fig 1. Analytical workflow for the isolation and structural elucidation of EP Impurity F.
Phase 1: High-Resolution Mass Spectrometry (HRMS)
The first logical proof in our self-validating system is establishing the exact mass defect. Mometasone furoate yields an[M+H]+ ion at m/z 521.1493. During stability profiling, a closely eluting impurity is frequently detected at m/z 535.1286[4].
Causality in Experimental Choice: The mass shift of +13.979 Da could naively be interpreted as a methylation (+CH2, Δm = 14.015 Da). However, utilizing a high-resolution Orbitrap or Q-TOF mass spectrometer ensures a mass accuracy of < 2 ppm. The exact mass defect of 13.979 Da perfectly matches the substitution of two hydrogen atoms for one oxygen atom (Δm = 13.9792 Da). This confirms an oxidative transformation rather than an alkylation. Furthermore, MS/MS fragmentation proves that the furoate ring and C-11 hydroxyl remain unmodified, isolating the structural change to the steroidal core[4].
Protocol 1: LC-HRMS/MS Methodology
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System Suitability: Calibrate the mass spectrometer using a positive ion calibration solution to ensure < 2 ppm mass error. Perform a blank injection (H2O:MeOH, 50:50) to verify the absence of highly lipophilic steroidal carryover.
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Sample Preparation: Dissolve 1 mg of the isolated Impurity F in 1 mL of LC-MS grade Methanol. Dilute to 1 µg/mL using H2O:MeOH (50:50, v/v) containing 0.1% formic acid.
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Chromatographic Separation:
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Column: C18 (100 x 2.1 mm, 1.7 µm).
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Mobile Phase A: 0.1% Formic acid in water.
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Mobile Phase B: 0.1% Formic acid in acetonitrile.
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Gradient: 5% B to 95% B over 15 minutes at a flow rate of 0.3 mL/min.
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Mass Spectrometry: Operate in ESI positive mode. Resolution > 30,000 FWHM. Isolate m/z 535.1286 in the quadrupole and apply a normalized collision energy (NCE) of 25 eV for MS/MS acquisition.
Table 2: HRMS/MS Fragmentation Pathway (Collision Energy: 25 eV)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Mechanistic Assignment |
| 535.1286 [M+H]+ | 517.1180 | -18 Da (H2O) | Loss of C-11 hydroxyl as water |
| 517.1180 | 405.0870 | -112 Da (C5H4O3) | Cleavage of the 17-furoate ester |
| 405.0870 | 369.1102 | -36 Da (HCl) | Elimination of HCl from the steroid core |
Phase 2: NMR Regiochemical Assignment
While HRMS confirms the addition of an oxygen atom, it cannot pinpoint its location on the tetracyclic steroid core. The pregna-1,4-diene-3,20-dione system contains multiple sites susceptible to oxidation. We rely on 1D and 2D NMR to provide the definitive regiochemical proof.
Causality in Experimental Choice: The C-6 position in mometasone furoate is an allylic methylene group, making it highly vulnerable to autoxidation. By acquiring an HMBC (Heteronuclear Multiple Bond Correlation) spectrum, we can trace the long-range scalar couplings (2J and 3J) from known protons to the newly formed carbonyl carbon. In the parent API, the C-6 methylene protons typically resonate as a multiplet around 2.2-2.5 ppm. In Impurity F, these signals are entirely absent, and a new deshielded 13C resonance appears at ~199.5 ppm, indicative of an α,β-unsaturated ketone.
Protocol 2: 1D and 2D NMR Acquisition
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Sample Preparation: Dissolve 3-5 mg of highly purified (>98% by HPLC) Impurity F in 600 µL of ultra-dry DMSO-d6 (100.0 atom % D, containing 0.03% v/v TMS as an internal reference). Transfer to a 5 mm precision NMR tube.
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1D Acquisition: Acquire 1H NMR (64 scans, relaxation delay 2s) and 13C{1H} NMR (1024 scans, relaxation delay 2s) at 298 K on a 600 MHz spectrometer equipped with a CryoProbe.
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2D Acquisition: Acquire HSQC (to map directly attached protons) and HMBC (optimized for long-range J-coupling of 8 Hz, to bridge the quaternary carbons).
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Interpretation: Locate the C-4 vinylic proton (~6.30 ppm). Trace its HMBC correlations. A strong 3J correlation to the carbonyl carbon at ~199.5 ppm definitively places the oxidation at C-6.
Table 3: Diagnostic NMR Signals (600 MHz, DMSO-d6)
| Nucleus | Mometasone Furoate (Parent) | EP Impurity F (6-Oxo MF) | Structural Implication |
| 1H (C-6) | ~2.30 ppm (m, 2H) | Absent | Loss of methylene protons due to oxidation |
| 13C (C-6) | ~32.5 ppm (CH2) | ~199.5 ppm (C=O) | Conversion of methylene to an α,β-unsaturated ketone |
| 1H (C-4) | ~6.05 ppm (s, 1H) | ~6.30 ppm (s, 1H) | Deshielding effect from the adjacent C-6 carbonyl |
| HMBC | H-4 → C-2, C-6 (aliphatic) | H-4 → C-2, C-6 (carbonyl) | Confirms the C-6 carbonyl is adjacent to the C-4 vinylic proton |
Mechanistic Pathway of Formation
Understanding the degradation mechanism is essential for developing robust formulation strategies (e.g., adding antioxidants or purging oxygen during packaging). The formation of Impurity F proceeds via an autoxidative pathway driven by reactive oxygen species (ROS). The abstraction of a hydrogen atom at the allylic C-6 position yields a resonance-stabilized radical, which rapidly reacts with molecular oxygen to form a hydroperoxide, subsequently dehydrating to the 6-oxo derivative.
Fig 2. Proposed oxidative degradation mechanism yielding 6-Oxo Mometasone Furoate.
Conclusion
The structural elucidation of Mometasone Furoate EP Impurity F demonstrates the absolute necessity of orthogonal analytical techniques in pharmaceutical development. By coupling the sub-ppm mass accuracy of HRMS to identify the elemental shift with the regiochemical precision of 2D NMR to map the exact location of the oxidation, we establish a self-validating framework that leaves no room for structural ambiguity. Such rigorous profiling ensures compliance with pharmacopeial standards and safeguards patient safety and therapeutic efficacy[2].
References
1.[1] PubChem, "6-Oxo mometasone furoate | C27H28Cl2O7 | CID 129011919 - PubChem", National Institutes of Health. URL: 2.[4] Chen, G. et al., "Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS", American Pharmaceutical Review. URL: 3.[3] SynThink Chemicals, "Mometasone Furoate EP Impurity F | 1305334-30-8 - SynThink". URL: 4.[2] LGC Standards, "6-Oxo Mometasone FuroateMometasone Furoate Impurity F - LGC Standards". URL:
